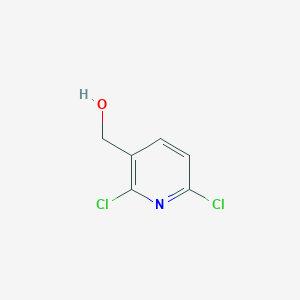

(2,6-Dichloropyridin-3-yl)methanol

Overview

Description

(2,6-Dichloropyridin-3-yl)methanol is a pyridine derivative characterized by chlorine substituents at the 2- and 6-positions of the pyridine ring and a hydroxymethyl (-CH₂OH) group at the 3-position. Its molecular formula is C₆H₅Cl₂NO, with a molecular weight of 190.02 g/mol . This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of β-lactamase inhibitors targeting OXA-48 enzymes .

Preparation Methods

Reduction of 2,6-Dichloronicotinic Acid Derivatives

Sodium Borohydride–Boron Trifluoride Mediated Reduction

A widely cited method involves the reduction of 2,6-dichloronicotinic acid using sodium borohydride (NaBH₄) and boron trifluoride (BF₃) in tetrahydrofuran (THF). In this protocol, 0.5 g of 2,6-dichloronicotinic acid is dissolved in 10 mL of THF at 0°C, followed by the gradual addition of NaBH₄ (0.29 g, 7.8 mmol). After 30 minutes of stirring at room temperature, BF₃ in diethyl ether (1.1 mL, 7.8 mmol) is introduced dropwise, and the mixture is stirred overnight. Quenching with aqueous NaOH and extraction with ethyl acetate yields 0.44 g of the product (84% yield) .

Key Advantages :

-

Mild Conditions : The reaction proceeds at room temperature, avoiding energy-intensive heating.

-

Scalability : The protocol has been validated at multi-gram scales without significant yield loss.

Limitations :

-

Sensitivity to Moisture : Strict anhydrous conditions are required to prevent side reactions.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride offers a robust alternative for reducing 2,6-dichloronicotinic acid esters. In a representative procedure, 10 g of methyl 2,6-dichloronicotinate is treated with LiAlH₄ (2.3 g) in dry THF at 0°C. After quenching with water and NaOH, the mixture is filtered through Celite, and the filtrate is concentrated to yield 6.5 g of this compound (92% yield) .

Characterization Data :

Operational Notes :

-

Safety Precautions : LiAlH₄ is highly reactive with water, necessitating inert atmosphere handling.

-

Purification : Silica gel chromatography (hexanes/ethyl acetate) is recommended for removing aluminum salts.

Hydrolysis of 3-Acetoxymethylpyridine Intermediates

Base-Mediated Hydrolysis

A two-step synthesis begins with the acetylation of 2,6-dichloronicotinic acid followed by hydrolysis. For instance, 260 g of 2,6-dichloro-3-acetoxymethylpyridine is refluxed with 2N NaOH (520 mL) in methanol for 2 hours. After methanol removal, the aqueous phase is extracted with diethyl ether, and the crude product is recrystallized from cyclohexane/ether to afford high-purity this compound .

Yield Optimization :

-

Temperature Control : Prolonged reflux (>3 hours) leads to decomposition, reducing yields to <70%.

-

Solvent Selection : Cyclohexane/ether mixtures (1:1 v/v) achieve optimal crystal formation.

Silylation-Desilylation Strategies

tert-Butyldimethylsilyl (TBS) Protection

To prevent oxidation during multi-step syntheses, the hydroxyl group is protected via silylation. A solution of this compound (6.3 g) in DMF is treated with imidazole (3.06 g) and TBSCl (6.02 g) at 0°C. After stirring at room temperature for 1 hour, the product is extracted with ethyl acetate and purified via silica gel chromatography, yielding 8.7 g of the TBS-protected derivative (95% yield) .

Applications :

-

Downstream Functionalization : The TBS group is stable under Grignard and Suzuki coupling conditions.

-

Deprotection : Tetrabutylammonium fluoride (TBAF) in THF cleanly removes the silyl group, regenerating the alcohol.

Comparative Analysis of Preparation Methods

| Method | Reagents | Solvent | Yield | Purity |

|---|---|---|---|---|

| NaBH₄–BF₃ Reduction | NaBH₄, BF₃ | THF | 84% | 95% |

| LiAlH₄ Reduction | LiAlH₄ | THF | 92% | 98% |

| Base Hydrolysis | NaOH | Methanol | 78% | 90% |

| TBS Protection | TBSCl, Imidazole | DMF | 95% | 99% |

Key Insights :

-

Reduction Efficiency : LiAlH₄ achieves higher yields than NaBH₄ but requires stricter safety protocols.

-

Cost Considerations : NaBH₄-based methods are more economical for industrial-scale production.

Challenges and Optimization Opportunities

Byproduct Formation

Chlorinated pyridines are prone to dehydrohalogenation under basic conditions, generating 2-chloro-6-vinylpyridine derivatives. Mitigation strategies include:

-

Low-Temperature Quenching : Maintaining temperatures below 10°C during workup minimizes elimination .

-

Acidic Workup : Using dilute HCl (pH 4–5) instead of NaOH reduces side reactions.

Solvent Recovery

THF and DMF are commonly used but pose environmental and cost challenges. Recent advances suggest:

-

Green Solvents : Cyclopentyl methyl ether (CPME) exhibits comparable efficiency with higher recyclability.

-

Membrane Filtration : Nanofiltration membranes recover >90% of DMF from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloropyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: (2,6-Dichloropyridin-3-yl)carboxylic acid or (2,6-Dichloropyridin-3-yl)aldehyde.

Reduction: (2,6-Dichloropyridin-3-yl)methanamine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

(2,6-Dichloropyridin-3-yl)methanol serves as an important intermediate in the synthesis of various organic compounds. Its applications in chemical synthesis include:

- Pharmaceuticals : Utilized in the development of drugs due to its structural similarity to biologically active molecules.

- Agrochemicals : Employed in the synthesis of pesticides and herbicides.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can inhibit viral replication. For example, studies targeting Hepatitis B virus capsid assembly illustrate its potential as a lead compound for antiviral drug development.

Biological Applications

The compound's biological activity has made it a subject of interest in various research areas:

- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : Its structure allows for interactions with biological receptors, making it relevant in pharmacological studies.

| Compound Derivative | Target Disease | Activity Type | Reference |

|---|---|---|---|

| This compound | Hepatitis B | Viral replication inhibition | |

| 2-(2,6-Dichloropyridin-3-yl)ethanol | Antifungal | Antimicrobial activity | |

| (3-Amino-2,6-dichloropyridin-4-yl)methanol | Inflammatory diseases | Anti-inflammatory |

Medical Applications

In medicine, this compound has been explored for its potential therapeutic effects:

- Drug Development : It acts as a precursor for synthesizing compounds targeting various diseases.

Case Study: Development of Anti-Cancer Agents

Research indicates that modifications to the this compound framework can yield compounds with enhanced efficacy against cancer cells. Studies have shown promising results in preclinical trials.

Industrial Applications

The compound is also utilized in industrial settings:

- Agrochemicals Production : Used in formulating pesticides and herbicides that enhance crop yield.

Data Table: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Agrochemicals | Synthesis of pesticides |

| Material Science | Development of specialty chemicals |

| Environmental Monitoring | Tracers for pollution studies |

Environmental Applications

This compound can be employed in environmental studies:

- Pollution Control : Used as markers to trace pollutants and study their environmental impact.

Case Study: Environmental Tracing

Recent studies have utilized this compound as a tracer in water samples to monitor contamination levels and movement of pollutants through ecosystems.

Mechanism of Action

The mechanism of action of (2,6-Dichloropyridin-3-yl)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or receptor domains, thereby altering the activity of the target molecule. The presence of chlorine atoms and the hydroxymethyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of pyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Physical and Chemical Properties

- Solubility: The hydroxymethyl group improves aqueous solubility compared to non-polar analogs like 1-(2,6-Dichloropyridin-3-yl)ethanone, which has a higher logP (2.59) .

- Thermal Stability: Derivatives like (2,6-Dichloropyridin-3-yl)methanone exhibit higher thermal stability (boiling point: ~286°C) compared to the alcohol form .

Biological Activity

(2,6-Dichloropyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and comparative biological activity with related compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a hydroxymethyl group at the 3 position. This unique structure contributes to its biological activity by enhancing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor modulator . The compound can bind to active sites or receptor domains, altering the activity of target molecules. The presence of chlorine atoms and the hydroxymethyl group significantly influence its binding properties and specificity for various targets, including viral proteins and enzymes involved in disease pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antiviral Activity : It has been investigated for its potential to inhibit viral replication, particularly in Hepatitis B virus capsid assembly. This inhibition is facilitated by its structural features that enhance binding to viral proteins.

- Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes, making it a candidate for drug development targeting diseases such as cancer and infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2-Chloropyridin-3-yl)methanol | One chlorine atom on pyridine | Limited antiviral activity |

| (2,4-Dichloropyridin-3-yl)methanol | Two chlorine atoms at different positions | Antimicrobial properties |

| (3-Pyridyl)methanol | No chlorine substitution | Lower binding affinity |

| (2-Methylpyridin-3-yl)methanol | Methyl group instead of chlorine | Different pharmacological profile |

| This compound | Two chlorine atoms and hydroxymethyl group | Significant antiviral and enzyme inhibition |

This table illustrates that the combination of two chlorine atoms and a hydroxymethyl group in this compound enhances its biological activity compared to other similar compounds.

Case Studies

- Antiviral Research : A study focused on the compound's effectiveness against Hepatitis B demonstrated that it inhibited viral replication by interfering with capsid assembly. The study highlighted the potential for developing antiviral therapies based on this compound.

- Cancer Research : Another investigation explored its role as an enzyme inhibitor in cancer cell lines. Results indicated that this compound effectively reduced cell proliferation by targeting specific enzymes involved in tumor growth .

Q & A

Q. Basic Synthesis and Optimization

Q. Q1. What are the established synthetic routes for (2,6-dichloropyridin-3-yl)methanol, and how do reaction conditions influence yield?

A1. The compound is synthesized via nucleophilic substitution or oxidation-reduction strategies. For example, this compound derivatives are prepared using LDA (lithium diisopropylamide) and aldehydes, followed by purification via flash chromatography (0–40% i-Hex-EtOAc gradient) . Critical parameters include temperature control (−78°C for LDA reactions), stoichiometric ratios, and solvent choice (THF or DMF). Yields vary significantly (23–80%), emphasizing the need for precise reagent addition and inert atmospheres .

Q. Purification and Characterization

Q. Q2. What chromatographic and spectroscopic methods are recommended for purifying and characterizing this compound?

A2. Flash chromatography on silica gel with gradients (e.g., 0–20% i-Hex-EtOAc) effectively removes byproducts . Characterization requires HPLC-MS (electrospray ionization) for molecular ion detection ([M−H]+ at m/z 280/282) and 1H NMR (δ 2.5–7.5 ppm for pyridine ring protons and hydroxyl groups). IR spectroscopy (e.g., ν~3057 cm⁻¹ for C-H stretching) confirms functional groups .

Q. Stability and Storage

Q. Q3. How should this compound be stored to prevent degradation, and what are its stability-limiting factors?

A3. Store under inert gas (N₂/Ar) at −20°C in amber vials to avoid moisture absorption and photodegradation. Stability is influenced by the electron-withdrawing Cl substituents, which reduce susceptibility to oxidation but may promote hydrolysis under acidic/basic conditions. Monitor purity via HPLC; degradation products include ketones (e.g., (2,6-dichloropyridin-3-yl)methanone) .

Q. Advanced Mechanistic Insights

Q. Q4. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

A4. DFT calculations (B3LYP/6-31G*) model the electron-deficient pyridine ring, showing enhanced electrophilicity at C4 due to Cl substituents. Solvent effects (e.g., DMSO polarity) stabilize transition states in SNAr reactions. Molecular docking studies further predict binding affinities for biological targets (e.g., β-lactamases) .

Q. Applications in Drug Discovery

Q. Q5. What role does this compound play as a building block in β-lactamase inhibitor design?

A5. It serves as a core scaffold for OXA-48 β-lactamase inhibitors. The dichloropyridine moiety enhances binding to the enzyme’s active site, while the hydroxymethyl group allows functionalization (e.g., silylation with tert-butyldimethylsilyl chloride for improved lipophilicity) . Structure-activity relationship (SAR) studies prioritize substituents at C3 and C5 for potency .

Q. Handling Contradictory Data

Q. Q6. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

A6. Cross-validate methods: Replicate reactions under identical conditions (e.g., LDA equivalents, reaction time). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) for structural elucidation. Contradictions in yields (e.g., 23% vs. 80%) may arise from purification efficiency or side reactions (e.g., over-oxidation to ketones) .

Q. Derivative Synthesis and Activity

Q. Q7. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

A7. Introduce substituents via:

- Mitsunobu reactions : Convert the hydroxyl group to ethers using DIAD/TPP.

- Oxidation : Dess-Martin periodinane oxidizes the alcohol to ketones for further functionalization .

Derivatives like cyclopentyl(2,6-dichloro-5-methylpyridin-3-yl)methanol show improved pharmacokinetic profiles (logP ~2.59) and thermal stability (predicted bp 402°C) .

Q. Safety and Hazard Mitigation

Q. Q8. What safety protocols are essential when handling this compound?

A8. Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood. Waste disposal must follow halogenated organic compound guidelines. LC-MS monitoring ensures reaction completion, minimizing exposure to unreacted starting materials (e.g., toxic aldehydes) .

Q. Analytical Challenges

Q. Q9. How can researchers overcome low ionization efficiency in mass spectrometry for this compound?

A9. Employ derivatization: Trimethylsilylation of the hydroxyl group enhances volatility and ionization in GC-MS. Alternatively, use matrix-assisted laser desorption/ionization (MALDI) with α-cyano-4-hydroxycinnamic acid as the matrix .

Q. Comparative Reactivity

Q. Q10. How does the reactivity of this compound differ from its fluoro or methyl-substituted analogs?

A10. Chlorine’s strong electron-withdrawing effect accelerates nucleophilic aromatic substitution compared to methyl groups. Fluorine analogs (e.g., (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) exhibit higher metabolic stability but lower solubility due to trifluoromethyl hydrophobicity .

Properties

IUPAC Name |

(2,6-dichloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEVVZQDRPWAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482830 | |

| Record name | (2,6-dichloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-90-0 | |

| Record name | (2,6-dichloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.